![molecular formula C17H23ClN2O3 B560306 [2-(Methylamino)-2-oxoethyl] 4-[2-(4-chlorophenyl)ethyl]piperidine-1-carboxylate](/img/structure/B560306.png)

[2-(Methylamino)-2-oxoethyl] 4-[2-(4-chlorophenyl)ethyl]piperidine-1-carboxylate

Übersicht

Beschreibung

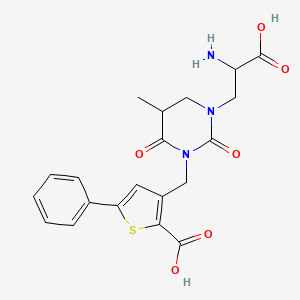

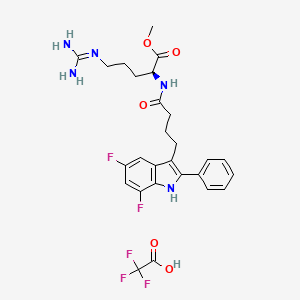

SA 57 ist eine synthetische organische Verbindung, die für ihre starken inhibitorischen Wirkungen auf die Fettsäureamidhydrolase (FAAH) bekannt ist. Sie zeigt auch eine Off-Target-Hemmung von Monoacylglycerol-Lipase (MAGL) und Alpha-Beta-Hydrolase-Domäne-enthaltendem Protein 6 (ABHD6)

Herstellungsmethoden

Die Synthese von SA 57 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von Modifikationen der funktionellen Gruppen. Die synthetische Route umfasst typischerweise:

Bildung des Piperidinrings: Der Piperidinring wird durch eine Reihe von Reaktionen synthetisiert, die die Cyclisierung geeigneter Vorläufer umfassen.

Einführung der Chlorphenylgruppe: Die Chlorphenylgruppe wird durch eine Substitutionsreaktion eingeführt, bei der ein geeignetes Chlorphenyl-Vorläufer mit dem Piperidinring reagiert.

Carbamoylierung: Der letzte Schritt beinhaltet die Carbamoylierung der aktiven Zentren-Serin-Nukleophile, was zur Bildung von SA 57 führt

Wissenschaftliche Forschungsanwendungen

SA 57 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Neurowissenschaften: Es wird verwendet, um die Rolle von FAAH und MAGL im Endocannabinoid-System zu untersuchen, das für das Verständnis von Schmerz, Stimmung und Appetitregulierung entscheidend ist.

Medizinische Chemie: SA 57 dient als Leitverbindung für die Entwicklung und Synthese neuer Inhibitoren mit verbesserter Potenz und Selektivität.

Wirkmechanismus

SA 57 entfaltet seine Wirkung durch Hemmung von FAAH, MAGL und ABHD6. Die Verbindung modifiziert die aktiven Zentren-Serin-Nukleophile dieser Enzyme kovalent durch Carbamoylierung. Diese Hemmung führt zu einem Anstieg der Endocannabinoid-Spiegel, die an verschiedenen physiologischen Prozessen beteiligt sind, wie z. B. der Schmerzmodulation, der Stimmungsregulation und der Appetitkontrolle .

Wirkmechanismus

Target of Action

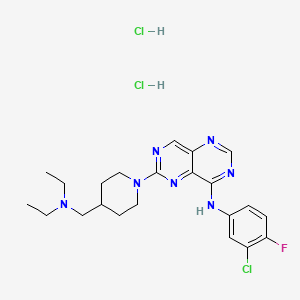

The primary target of this compound is the acetylcholinesterase (AChE) enzyme . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission.

Mode of Action

The compound interacts with its target, AChE, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine at the synapse. The enhanced presence of acetylcholine results in prolonged cholinergic effects.

Biochemical Pathways

The inhibition of AChE affects the cholinergic pathway Under normal circumstances, AChE breaks down acetylcholine into choline and acetate. This results in prolonged stimulation of cholinergic neurons .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not available, general characteristics of similar compounds can provide some insights. Piperidine derivatives are generally well absorbed and distributed throughout the body. They are metabolized primarily in the liver and excreted via the kidneys . The compound’s bioavailability would be influenced by these processes, as well as factors such as its solubility and stability.

Result of Action

The inhibition of AChE and the subsequent increase in acetylcholine levels can have various effects at the cellular level. It can lead to prolonged stimulation of cholinergic neurons, which can affect numerous physiological processes, including muscle contraction, heart rate, and memory .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH and temperature can affect the compound’s stability and its interaction with AChE. Additionally, the presence of other substances, such as drugs or toxins, could potentially interfere with its action by competing for binding sites or altering the function of AChE .

Vorbereitungsmethoden

The synthesis of SA 57 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes:

Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.

Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, where a suitable chlorophenyl precursor reacts with the piperidine ring.

Carbamylation: The final step involves the carbamylation of the active site serine nucleophiles, leading to the formation of SA 57

Analyse Chemischer Reaktionen

SA 57 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: SA 57 kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener oxidierter Derivate führt.

Reduktion: Die Verbindung kann auch Reduktionsreaktionen eingehen, was zur Bildung reduzierter Produkte führt.

Substitution: SA 57 kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen auf dem Molekül durch andere Gruppen ersetzt werden.

Carbamoylierung: Dies ist eine Schlüsselreaktion für SA 57, bei der die Verbindung die aktiven Zentren-Serin-Nukleophile von FAAH und MAGL kovalent modifiziert

Vergleich Mit ähnlichen Verbindungen

SA 57 ist aufgrund seiner hohen Selektivität und Potenz als FAAH-Inhibitor einzigartig. Zu ähnlichen Verbindungen gehören:

JNJ-42165279: Ein weiterer FAAH-Inhibitor mit einer anderen chemischen Struktur, aber ähnlichen inhibitorischen Wirkungen.

URB-597: Ein bekannter FAAH-Inhibitor, der in verschiedenen Forschungsstudien verwendet wird.

BIA 10-2474: Eine Verbindung mit inhibitorischen Wirkungen auf FAAH, jedoch mit einem anderen Sicherheitsprofil.

SA 57 zeichnet sich durch seine ausgewogenen inhibitorischen Wirkungen auf FAAH, MAGL und ABHD6 aus, was es zu einem wertvollen Werkzeug für die Untersuchung des Endocannabinoid-Systems und die Entwicklung neuer Therapeutika macht .

Eigenschaften

IUPAC Name |

[2-(methylamino)-2-oxoethyl] 4-[2-(4-chlorophenyl)ethyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23ClN2O3/c1-19-16(21)12-23-17(22)20-10-8-14(9-11-20)3-2-13-4-6-15(18)7-5-13/h4-7,14H,2-3,8-12H2,1H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFSSVCSHPDLFCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)COC(=O)N1CCC(CC1)CCC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-(2-benzoylanilino)-3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoic acid;hydrochloride](/img/structure/B560226.png)

![4-iodo-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide;hydrochloride](/img/structure/B560229.png)

![ethyl 4-methyl-5-propan-2-yloxy-9H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride](/img/structure/B560233.png)

![N,3-dimethyl-N-[(2R)-4-(4-methylpiperidin-1-yl)butan-2-yl]benzenesulfonamide;hydrochloride](/img/structure/B560243.png)